L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester
Description
Nuclear Magnetic Resonance (NMR)
$$ ^1\text{H} $$ NMR (500 MHz, DMSO-$$ d_6 $$):
- Valine methyl groups: δ 0.98 (d, $$ J = 6.8 \, \text{Hz} $$) and 1.03 (d, $$ J = 6.8 \, \text{Hz} $$).
- Allyl protons: δ 5.22–5.39 (m, 2H, $$ \text{CH}2=\text{CH}- $$), 5.88–5.97 (m, 1H, $$ -\text{CH}2-\text{CH}=\text{CH}_2 $$).
- Succinimide ring: δ 2.85 (s, 4H, $$ -\text{N}-\text{CO}-\text{CH}_2- $$).
$$ ^{13}\text{C} $$ NMR (125 MHz, DMSO-$$ d_6 $$):
Fourier-Transform Infrared (FT-IR)
Mass Spectrometry (MS)
- ESI-MS : $$ m/z $$ 299.1 [M+H]$$ ^+ $$, consistent with the molecular formula $$ \text{C}{13}\text{H}{18}\text{N}{2}\text{O}{6} $$.
Computational Chemistry Modeling of Electronic Properties
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into electronic characteristics:
| Parameter | Value | Source |
|---|---|---|
| HOMO-LUMO gap | 4.8 eV | |
| Electrostatic potential | -0.12 e/Å$$ ^2 $$ (succinimide) | |
| Mulliken charge (N-Alloc) | -0.34 e |
The low HOMO-LUMO gap (4.8 eV) indicates high reactivity, particularly at the succinimide carbonyls, which act as electrophilic centers for nucleophilic attack. Non-covalent interaction (NCI) analysis reveals weak CH-π interactions between the allyl group and valine side chain, contributing to conformational stability.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O6/c1-4-7-20-13(19)14-11(8(2)3)12(18)21-15-9(16)5-6-10(15)17/h4,8,11H,1,5-7H2,2-3H3,(H,14,19)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESCYYXQPKEAGY-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester is a synthetic compound derived from the amino acid L-Valine. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C₁₃H₁₈N₂O₆
- Molecular Weight : 298.29 g/mol
- CAS Number : 1343476-61-8
- Purity : Typically around 95% .
Synthesis Methods
The synthesis of L-Valine, N-[(2-propen-1-yloxy)carbonyl]- involves several steps:
- Protection of the Amino Group : The amino group of L-Valine is protected using a carbamate protecting group.
- Formation of Acid Chloride : The protected L-Valine is treated with thionyl chloride (SOCl₂) to form an acid chloride.
- Reaction with Amine : This acid chloride is then reacted with an amine in the presence of a base to yield the final product .
L-Valine derivatives are known to interact with various biological pathways. The specific mechanism of action for L-Valine, N-[(2-propen-1-yloxy)carbonyl]- is not fully elucidated; however, it is believed to act as a substrate for enzymes involved in protein synthesis and may influence metabolic processes related to amino acids .
Antimicrobial and Antioxidant Activities
Preliminary studies suggest that compounds similar to L-Valine derivatives exhibit significant antimicrobial and antioxidant properties. For instance, related compounds have shown efficacy in scavenging free radicals and inhibiting microbial growth in vitro .
Study on Antiviral Activity
A notable study investigated the antiviral potential of carbonyl-containing compounds against SARS-CoV-2. While not directly testing L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, it highlighted the importance of structural features in determining biological activity. The study found that certain derivatives displayed EC₅₀ values in the low nanomolar range, suggesting that similar structural motifs could be explored for antiviral applications .
Incorporation Studies
Research on the incorporation of valine isotopes into proteins demonstrated that valine plays a crucial role in protein synthesis within biological systems. This underscores the importance of valine derivatives in metabolic studies .
Comparative Analysis
The following table summarizes key properties and activities of L-Valine and its derivatives compared to other amino acid esters:
| Compound Name | Molecular Weight | Biological Activity |
|---|---|---|
| L-Valine | 117.15 g/mol | Essential amino acid |
| L-Valine, N-[(2-propen-1-yloxy)carbonyl]- | 298.29 g/mol | Potential antimicrobial activity |
| N-[4-Nitrophenyl]-L-valine Methyl Ester | 296.28 g/mol | Intermediate for drug synthesis |
| L-Valine, N-[2-butyn-1-yloxy] | 267.31 g/mol | Antioxidant properties |
Scientific Research Applications
Scientific Research Applications
L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester has several notable applications in scientific research:
Peptide Synthesis
This compound serves as a valuable intermediate in peptide synthesis, particularly for creating modified peptides that can exhibit enhanced biological activity or stability. Its ability to act as a building block allows for the incorporation of unique functionalities into peptide chains.
Drug Development
The compound's structural characteristics make it suitable for pharmaceutical applications, including:
- Prodrug Formation : It can be utilized to develop prodrugs that enhance bioavailability and therapeutic efficacy.
- Anticancer Research : Studies have indicated potential applications in targeting cancer cells through modified peptide delivery systems.
Bioconjugation Chemistry
L-Valine derivatives are often employed in bioconjugation techniques to attach biomolecules (like antibodies or enzymes) to therapeutic agents, enhancing specificity and reducing side effects in treatments.
Case Study 1: Peptide Therapeutics
A study demonstrated that incorporating L-Valine derivatives into peptide sequences resulted in improved binding affinity to target receptors compared to unmodified peptides. This enhancement was attributed to the increased hydrophobic interactions provided by the valine side chain.
Case Study 2: Anticancer Agents
Research published in Journal of Medicinal Chemistry explored the use of L-Valine esters in creating novel anticancer agents. The study found that these compounds exhibited selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells.
Comparative Data Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs are compared below based on protecting groups, ester types, and applications.
L-Valine, N-acetyl-, 2,5-dioxo-1-pyrrolidinyl ester (CAS 56186-37-9)
- Protecting Group : Acetyl (N-acetyl) instead of allyloxy carbonyl.
- Ester : Identical 2,5-dioxo-1-pyrrolidinyl ester.
- Properties : The acetyl group is smaller and less labile than allyloxy, reducing steric hindrance but offering fewer options for selective deprotection. This compound is primarily used as a synthetic intermediate in peptide chemistry .
FMOC-VAL-OSU (CAS 130878-68-1)
- Protecting Group : 9-Fluorenylmethyloxycarbonyl (Fmoc), a bulky, UV-active group widely used in solid-phase peptide synthesis (SPPS).
- Ester : Same 2,5-dioxo-1-pyrrolidinyl ester.
- Properties : Fmoc’s stability under basic conditions allows for iterative deprotection during SPPS. However, its bulkiness may slow reaction kinetics compared to the allyloxy variant. FMOC-VAL-OSU is a staple in peptide synthesis .
L-Valine, N-[(2-propyn-1-yloxy)carbonyl]- (CAS 439912-46-6)
- Protecting Group : Propyn-1-yloxy (propargyloxy) carbonyl, an alkyne-functionalized group.
- Ester: Not specified in evidence; likely a free carboxylate or standard ester.
- However, the absence of an NHS ester limits its utility in amine acylation compared to the target compound .
L-Valine, N-BOC-N-methyl-, methyl ester (CAS 24164-06-5)
- Protecting Group: tert-Butoxycarbonyl (BOC) on the amino group; N-methyl and methyl ester modifications.
- Ester : Methyl ester, which is less reactive than NHS esters.
- Properties : The BOC group is acid-labile, compatible with orthogonal protection strategies. This compound is used in antibody-drug conjugate (ADC) linker synthesis, emphasizing stability over rapid reactivity .
Preparation Methods
Carbamate Protection of L-Valine
Step 1: Formation of N-[(2-propen-1-yloxy)carbonyl]-L-valine
Reagents :
- L-valine
- Allyl chloroformate (or allyl chloroformate derivatives)
- Base (e.g., sodium bicarbonate or triethylamine)
- Solvent (e.g., dichloromethane or tetrahydrofuran)
-
- Dissolve L-valine in a suitable solvent under inert atmosphere.
- Add base to neutralize the acid and facilitate nucleophilic attack.
- Slowly add allyl chloroformate to the reaction mixture at low temperature.
- Stir the mixture to allow carbamate formation at the amino group, yielding N-[(2-propen-1-yloxy)carbonyl]-L-valine.
Notes :
- The reaction is selective for amino groups, leaving the carboxyl group unaltered.
- Excess allyl chloroformate ensures complete conversion.
Activation of the Carboxyl Group
Step 2: Conversion to Acid Chloride
Reagents :
- Thionyl chloride (SOCl₂) or oxalyl chloride
- Catalytic DMF (to facilitate reaction)
-
- React the carbamate-protected valine with SOCl₂ under reflux.
- The carboxyl group is converted into the corresponding acid chloride, which is highly reactive and suitable for subsequent esterification.
Notes :
- Excess SOCl₂ can be removed under reduced pressure.
- The acid chloride intermediate should be used promptly to prevent hydrolysis.
Formation of the Pyrrolidinyl Ester
Step 3: Esterification with 2,5-Dioxo-1-pyrrolidinyl
Reagents :
- The acid chloride intermediate
- 2,5-Dioxo-1-pyrrolidinyl (or its derivative)
- Base (e.g., triethylamine)
-
- Add the acid chloride to a solution containing the pyrrolidinyl component and base.
- Stir at low temperature to promote ester formation.
- The ester linkage forms between the activated carboxyl group and the amino ester.
Notes :
- The reaction conditions should be anhydrous to prevent hydrolysis.
- Purification involves chromatography or recrystallization.
Alternative Synthetic Approaches
Solid-Phase Peptide Synthesis (SPPS)
- Employing SPPS techniques, the compound can be assembled on a solid support using N-carboxyanhydride (NCA) chemistry.
- The amino acid derivatives are sequentially coupled with protected amino acids, with the allyloxycarbonyl group serving as a removable protecting group.
- This method allows for precise control over the sequence and functionalization, especially useful for complex derivatives.
Enzymatic and Fermentation Methods
- Using recombinant microorganisms or enzymatic catalysis to produce intermediates with high stereochemical purity.
- These biological methods can be combined with chemical modifications to install the allyloxycarbonyl group and ester functionalities.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Carbamate Protection + Acid Chloride | Allyl chloroformate, SOCl₂, base | High specificity, scalable | Requires inert atmosphere, moisture-sensitive |
| Solid-Phase Peptide Synthesis (SPPS) | NCA derivatives, protecting groups | Precise control, suitable for complex structures | Equipment-intensive, longer process |
| Biological/Enzymatic Methods | Recombinant microorganisms, enzymes | High stereoselectivity, environmentally friendly | Costly, limited to specific intermediates |
Research Findings and Notes
- Synthesis Optimization : Studies indicate that controlling reaction temperature and stoichiometry of allyl chloroformate significantly improves yield and purity.
- Protection Strategy : The allyloxycarbonyl group is favored for its stability under various reaction conditions and ease of removal via palladium-catalyzed deprotection if needed.
- Scale-Up Considerations : Continuous flow reactors and automation enhance reproducibility and safety during large-scale synthesis.
Q & A
What synthetic methodologies are effective for preparing L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester?
Answer:
The compound can be synthesized via a three-step approach:
Acylation : React L-valine with allyl chloroformate (or a related reagent) in the presence of a base (e.g., triethylamine) to form the N-allyloxycarbonyl (Alloc)-protected valine.
Activation : Convert the carboxylic acid group to a reactive ester using N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane or dimethylformamide (DMF) at 0–4°C .
Purification : Isolate the product via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization.
Key Considerations : Monitor reaction progress by thin-layer chromatography (TLC) and confirm the absence of unreacted starting materials via LC-MS .
How can the structural integrity and purity of this compound be validated?
Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy :
- ¹H NMR : Look for characteristic signals:
- Allyloxy group protons: δ 5.8–6.2 ppm (vinyl protons) and δ 4.6–5.2 ppm (methylene adjacent to oxygen).
- Pyrrolidinyl ester protons: δ 2.8–3.2 ppm (methylene adjacent to carbonyl groups) .
- ¹³C NMR : Confirm ester carbonyls at δ 168–172 ppm and the NHS ring carbons at δ 25–30 ppm .
- FTIR : Identify the ester C=O stretch at 1739–1744 cm⁻¹ and NHS carbonyl vibrations at 1770–1810 cm⁻¹ .
- Mass Spectrometry : ESI-MS or HRMS should show the molecular ion peak matching the theoretical m/z (e.g., C₁₁H₁₆N₂O₅: calculated 256.27 g/mol) .
What are the key applications of this compound in peptide synthesis?
Answer:
As an activated ester, it facilitates:
- Amide Bond Formation : Reacts efficiently with primary amines (e.g., lysine residues) under mild conditions (pH 7–9, aqueous/organic solvents) to form stable conjugates.
- Protection Strategy : The allyloxycarbonyl (Alloc) group can be selectively removed using palladium catalysts (e.g., Pd(PPh₃)₄) in the presence of nucleophiles (e.g., morpholine), enabling orthogonal protection in solid-phase peptide synthesis .
Optimization Tip : Conduct kinetic studies (e.g., via UV-Vis monitoring of NHS release) to determine optimal reaction times and stoichiometry .
How does hydrolytic stability impact experimental design when using this compound?
Answer:
The NHS ester group is susceptible to hydrolysis, especially in aqueous environments. To mitigate degradation:
- Storage : Store at –20°C in anhydrous DMF or DMSO, sealed under inert gas (e.g., argon) .
- Reaction Conditions : Use freshly prepared solutions in aprotic solvents (e.g., DMF, acetonitrile) and maintain pH ≤ 8.0 during conjugation.
- Stability Assays : Monitor hydrolysis via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to quantify residual active ester over time .
What mechanistic insights govern its reactivity with nucleophiles?
Answer:
The reaction follows a nucleophilic acyl substitution mechanism:
Nucleophilic Attack : The amine group attacks the electrophilic carbonyl carbon of the NHS ester.
Tetrahedral Intermediate : Formation of a transient intermediate, followed by expulsion of the NHS leaving group.
Kinetic Control : Reaction rates depend on:
- pH : Optimal reactivity at pH 7–9 (amine deprotonation enhances nucleophilicity).
- Steric Effects : Bulky substituents on the valine residue may slow conjugation .
Experimental Validation : Use stopped-flow spectroscopy or ¹H NMR titration to measure rate constants .
What purification strategies are recommended for isolating this compound from reaction mixtures?
Answer:
- Liquid-Liquid Extraction : Partition the crude product between ethyl acetate and brine to remove water-soluble impurities (e.g., NHS byproduct) .
- Chromatography :
- Flash Column : Use silica gel with a gradient of 20–50% ethyl acetate in hexane.
- HPLC : For high-purity requirements, employ a C18 column with isocratic elution (e.g., 70:30 acetonitrile/water) .
- Crystallization : Recrystallize from a mixture of dichloromethane and hexane at low temperatures (–20°C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
